1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one

Description

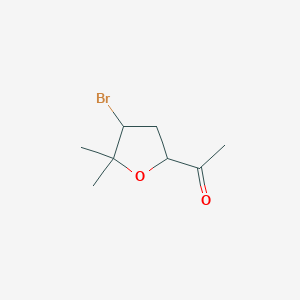

1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one is a brominated cyclic ketone featuring a tetrahydrofuran (oxolane) backbone substituted with a bromine atom at the 4-position and two methyl groups at the 5-position. The bromine substituent likely enhances its reactivity in nucleophilic substitution or cross-coupling reactions, while the dimethyl groups may influence steric and electronic effects .

Properties

CAS No. |

62055-42-9 |

|---|---|

Molecular Formula |

C8H13BrO2 |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

1-(4-bromo-5,5-dimethyloxolan-2-yl)ethanone |

InChI |

InChI=1S/C8H13BrO2/c1-5(10)6-4-7(9)8(2,3)11-6/h6-7H,4H2,1-3H3 |

InChI Key |

CAGINCGUBTUTAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C(O1)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one typically involves the bromination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale bromination and cyclization processes, utilizing specialized equipment to handle the reactive bromine species safely.

Chemical Reactions Analysis

1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

1-(4-Bromo-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

This compound shares the brominated ketone motif but incorporates a tetrahydronaphthalene ring system instead of oxolane. The extended aromatic system increases molecular rigidity and may enhance π-π stacking interactions.

1-(Benzofuran-2-yl)ethan-1-one Derivatives

O-Benzyl ether oximes derived from 1-(benzofuran-2-yl)ethan-1-one exhibit antimicrobial activity, highlighting the role of heteroaromatic systems in bioactivity. Unlike the target compound, these derivatives lack bromine but feature oxygen-containing rings (benzofuran), which may influence electronic properties and metabolic stability .

Thiophene- and Thiazole-Based Ethanones

Compounds like 1-(5-bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-66-6) and 2-bromo-1-(4-methoxyphenyl)ethanone (Acta Cryst. E, 2009) demonstrate the versatility of brominated ketones in heterocyclic chemistry. The thiophene ring’s electron-rich nature contrasts with the oxolane ring’s electron-deficient character, affecting reactivity in electrophilic substitutions .

Functional Group Variations

Sulfonylidenes: 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-aryl-ethan-1-ones

These derivatives (e.g., 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) incorporate sulfoximine groups, enhancing their utility in catalysis. DFT studies on related systems suggest that electron-withdrawing substituents (e.g., -CF₃) stabilize transition states in ruthenium-catalyzed reactions, a principle applicable to designing derivatives of the target compound .

Bromo-Substituted Aromatic Ketones

2-Bromo-1-(4-methoxyphenyl)ethanone (C₁₀H₁₁BrO₂) and 2-bromo-1-(4-hexadecyloxy-phenyl)ethanone (C₂₄H₃₉BrO₂) illustrate the impact of bulky substituents.

Reactivity Trends

Bromine at the 4-position of oxolane may undergo Suzuki-Miyaura coupling, as seen in aryl bromides like 1-(4-bromophenyl)-2-(6,7-dimethyl-2-thienyl)ethan-1-one (). The dimethyl groups could hinder steric access to the ketone, reducing unwanted side reactions .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.